molecular formula C25H34O3 B14525747 4-(Butan-2-yl)phenyl 4-(octyloxy)benzoate CAS No. 62717-09-3

4-(Butan-2-yl)phenyl 4-(octyloxy)benzoate

Cat. No.: B14525747
CAS No.: 62717-09-3
M. Wt: 382.5 g/mol
InChI Key: GJWWRQOFZUYXMN-UHFFFAOYSA-N
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Description

4-(Butan-2-yl)phenyl 4-(octyloxy)benzoate is an organic compound with the molecular formula C25H34O3 It is a type of ester formed from the reaction between 4-(Butan-2-yl)phenol and 4-(Octyloxy)benzoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Butan-2-yl)phenyl 4-(octyloxy)benzoate typically involves the esterification reaction between 4-(Butan-2-yl)phenol and 4-(Octyloxy)benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(Butan-2-yl)phenyl 4-(octyloxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various ester derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Butan-2-yl)phenyl 4-(octyloxy)benzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification reactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Butan-2-yl)phenyl 4-(octyloxy)benzoate involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in further biochemical reactions. The compound’s lipophilic nature allows it to interact with lipid membranes and potentially modulate cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Butan-2-yl)phenyl 4-(pentyloxy)benzoate
  • 4-(Butan-2-yl)phenyl 4-(hexyloxy)benzoate
  • 4-(Butan-2-yl)phenyl 4-(decyloxy)benzoate

Uniqueness

4-(Butan-2-yl)phenyl 4-(octyloxy)benzoate is unique due to its specific alkyl chain length and the presence of both butyl and octyl groups. This combination imparts distinct physicochemical properties, such as solubility and melting point, which can influence its behavior in various applications.

Properties

CAS No.

62717-09-3

Molecular Formula

C25H34O3

Molecular Weight

382.5 g/mol

IUPAC Name

(4-butan-2-ylphenyl) 4-octoxybenzoate

InChI

InChI=1S/C25H34O3/c1-4-6-7-8-9-10-19-27-23-15-13-22(14-16-23)25(26)28-24-17-11-21(12-18-24)20(3)5-2/h11-18,20H,4-10,19H2,1-3H3

InChI Key

GJWWRQOFZUYXMN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(C)CC

Origin of Product

United States

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